Nct-501

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

NCT-501 is a potent and selective inhibitor of aldehyde dehydrogenase 1A1 (ALDH1A1). Aldehyde dehydrogenases metabolize reactive aldehydes and play significant physiological and toxicological roles in areas such as the central nervous system, metabolic disorders, and cancers . This compound has shown promising results in inhibiting ALDH1A1 with an IC50 value of 40 nM .

Mechanism of Action

Target of Action

Nct-501 is a potent and selective inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1) . ALDH1A1 is a key enzyme involved in the metabolism of reactive aldehydes and plays important physiological and toxicological roles in various areas such as the central nervous system, metabolic disorders, and cancers . It is also a vital biomarker in a number of malignancies and cancer stem cells .

Mode of Action

This compound interacts with ALDH1A1, inhibiting its activity with an IC50 value of 40 nM . This inhibition is highly selective, showing better selectivity over other ALDH isozymes and other dehydrogenases .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the metabolism of reactive aldehydes, which is primarily facilitated by ALDH1A1 . By inhibiting ALDH1A1, this compound disrupts this metabolic pathway, potentially leading to the accumulation of reactive aldehydes. This can have downstream effects on various physiological and pathological processes, including those related to the central nervous system, metabolic disorders, and cancers .

Pharmacokinetics

The optimization of hits identified from a quantitative high throughput screening (qHTS) campaign led to analogs with improved potency and early ADME (Absorption, Distribution, Metabolism, and Excretion) properties . In CD1 mice, this compound is well absorbed and distributed but rapidly metabolized and/or excreted .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of ALDH1A1 activity, leading to disrupted metabolism of reactive aldehydes . This can affect various cellular processes and potentially contribute to the compound’s anticancer activity, as ALDH1A1 is a vital biomarker in a number of malignancies and cancer stem cells .

Biochemical Analysis

Biochemical Properties

NCT-501 plays a significant role in biochemical reactions, particularly as an inhibitor of the enzyme ALDH1A1 . Aldehyde dehydrogenases (ALDHs) catalyze the NAD(P)±dependent oxidation of aldehyde-containing substrates to the corresponding carboxylic acids . This compound interacts with ALDH1A1, inhibiting its activity and thereby affecting the metabolism of aldehyde-containing substrates .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the activity of ALDH1A1, an enzyme that plays a crucial role in cellular metabolism . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the enzyme ALDH1A1, thereby inhibiting its activity . This inhibition can lead to changes in gene expression and impacts the metabolism of aldehyde-containing substrates .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Pharmacokinetic studies indicate that this compound has high bioavailability when delivered intraperitoneally, with rapid phase I modification in the liver .

Metabolic Pathways

This compound is involved in the metabolic pathways related to the metabolism of aldehyde-containing substrates. It interacts with the enzyme ALDH1A1, affecting the conversion of these substrates to carboxylic acids .

Preparation Methods

The synthesis of NCT-501 involves the use of theophylline-based analogs. The optimization of hits identified from a quantitative high throughput screening campaign led to analogs with improved potency and early absorption, distribution, metabolism, and excretion properties . The compound is typically synthesized in a laboratory setting, and the exact synthetic routes and reaction conditions are proprietary to the researchers and companies involved in its development .

Chemical Reactions Analysis

NCT-501 undergoes various chemical reactions, primarily focusing on its interaction with aldehyde dehydrogenase 1A1. It exhibits highly selective inhibition against ALDH1A1 over other isozymes such as ALDH3A1, ALDH1B1, and ALDH2 . The compound is also selective over other dehydrogenases such as hydroxyprostaglandin dehydrogenase and hydroxysteroid dehydrogenase 17 beta 4 . The major products formed from these reactions are typically the inhibited forms of the target enzymes .

Scientific Research Applications

NCT-501 has a wide range of scientific research applications. It is used extensively in the study of cancer stem cells and malignancies where increased ALDH1A1 gene expression and catalytic activity are vital biomarkers . The compound has also been utilized in research related to metabolic disorders and central nervous system functions . Additionally, this compound is employed in pharmacokinetic studies to evaluate its bioavailability and metabolic stability .

Comparison with Similar Compounds

NCT-501 is unique in its high selectivity and potency for ALDH1A1. Similar compounds include other theophylline-based inhibitors and various small molecule ALDH inhibitors . this compound stands out due to its optimized combination of isopentyl and piperazine amide substitutions, which contribute to its improved potency and early absorption, distribution, metabolism, and excretion properties . Other similar compounds may include inhibitors targeting different ALDH isozymes or those with broader selectivity profiles .

Properties

IUPAC Name |

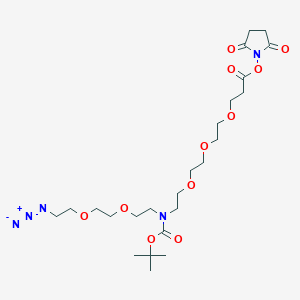

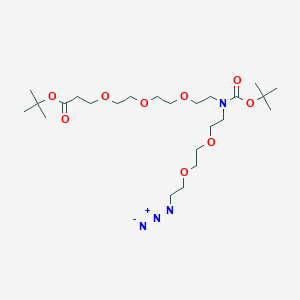

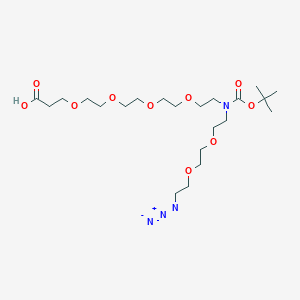

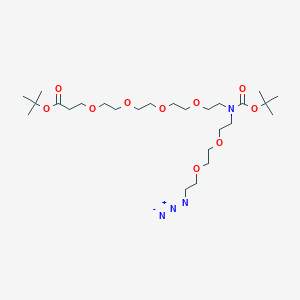

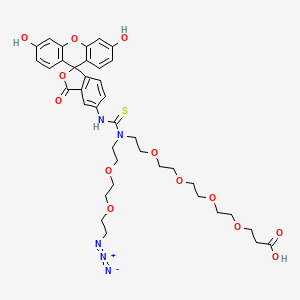

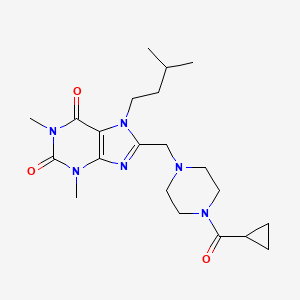

8-[[4-(cyclopropanecarbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N6O3/c1-14(2)7-8-27-16(22-18-17(27)20(29)24(4)21(30)23(18)3)13-25-9-11-26(12-10-25)19(28)15-5-6-15/h14-15H,5-13H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSXIBBYWVGWQJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C(=O)C4CC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary target of NCT-501 and how does its inhibition affect cancer cells?

A1: this compound is a potent and selective inhibitor of the enzyme Aldehyde Dehydrogenase 1A1 (ALDH1A1) []. ALDH1A1 is often overexpressed in cancer stem cells (CSCs) and its inhibition has been shown to decrease CSC populations, reduce tumor growth, and re-sensitize resistant cancer cells to chemotherapy in several cancer types, including ovarian and head and neck cancers [, ].

Q2: What makes this compound a promising candidate for cancer treatment compared to other ALDH inhibitors?

A2: this compound exhibits high selectivity for ALDH1A1 over other ALDH isozymes like ALDH3A1, ALDH1B1, and ALDH2, as well as other dehydrogenases such as HPGD and HSD17β4 []. This selectivity is crucial for minimizing off-target effects and improving its potential therapeutic window.

Q3: Are there any preclinical studies showcasing the efficacy of this compound?

A3: Yes, this compound has demonstrated promising results in preclinical studies. In a xenograft model of BRCA2-mutated ovarian cancer, this compound synergized with the PARP inhibitor olaparib, leading to enhanced tumor cell death []. In head and neck cancer models, this compound inhibited tumor growth, reduced cancer stem cell markers, and reversed acquired resistance to cisplatin [].

Q4: Beyond cancer, are there other potential applications for this compound?

A4: Research suggests that this compound could have therapeutic potential in treating diabetic retinopathy. Diabetes leads to the accumulation of toxic aldehydes in the retina, contributing to retinal damage. Studies show that this compound can prevent the build-up of a specific aldehyde, FDP-lysine, in retinal cells and improve cell viability, suggesting a potential role in protecting against diabetic retinal damage [].

Q5: Has the pharmacokinetic profile of this compound been investigated?

A5: While the full pharmacokinetic profile of this compound is still under investigation, early studies have assessed its absorption, distribution, metabolism, and excretion (ADME) properties. These studies have shown promising early ADME characteristics, paving the way for further preclinical and potentially clinical development [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Dihydro-3-oxo-2-(tetrahydro-2H-pyran-4-yl)-N-[[4-(trifluoromethoxy)phenyl]methyl]-1H-isoindole-1-carboxamide](/img/structure/B609423.png)